Cas no 104597-98-0 ((S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester)

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester structure
104597-98-0 structure
Product Name:(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
Numero CAS:104597-98-0
MF:C12H13NO4
MW:235.235923528671
MDL:MFCD06799020
CID:126295
PubChem ID:643464
Update Time:2024-11-03

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
    • 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE
    • (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
    • 1,2-Aziridinedicarboxylicacid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
    • 1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
    • 1-Benzyl-2-methyl-(2S)-aziridin-1,2-dicarboxylat
    • Methyl (S)-(?)-N-Z-aziridine-2-carboxylate
    • 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
    • Methyl (S)-(-)-N-benzyloxycarbonylaziridine-2-carboxylate
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96%
    • 104597-98-0
    • AKOS016014968
    • MFCD06799020
    • 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
    • (S)-1-Benzyl2-methylaziridine-1,2-dicarboxylate
    • O1-Benzyl O2-methyl (2S)-aziridine-1,2-dicarboxylate
    • GTZJUBQWCWZING-NKUHCKNESA-N
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, 96%
    • 2-methyl 1-(phenylmethyl) (2S)-1,2-aziridinedicarboxylate
    • SCHEMBL7802196
    • DTXSID10909050
    • 1-Benzyl 2-methyl(S)(-)-1,2-aziridinedicarboxylate,96%
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • CS-0063506
    • PD043828
    • EN300-313424
    • AS-37299
    • 1-Benzyl 2-methyl (2S)-1,2-aziridinedicarboxylate
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (S)- (ZCI)
    • (2S)-1,2-Aziridinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
    • (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester
    • Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate
    • Methyl (S)-N-[(benzyloxy)carbonyl]aziridine-2-carboxylate
    • Methyl (S)-N-Cbz-aziridine-2-carboxylate
    • (S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
    • MDL: MFCD06799020
    • Inchi: 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
    • Chiave InChI: GTZJUBQWCWZING-NKUHCKNESA-N
    • Sorrisi: O(CC1C=CC=CC=1)C(N1C[C@H]1C(=O)OC)=O

Proprietà calcolate

  • Massa esatta: 235.08449
  • Massa monoisotopica: 235.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 299
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 55.6

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 1.19 g/mL at 25 °C(lit.)
  • Punto di fusione: N/A
  • Punto di ebollizione: 160-165 °C/2 mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C
  • Indice di rifrazione: n20/D 1.519(lit.)
  • Solubilità: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • PSA: 55.61
  • LogP: 1.11830
  • Attività ottica: [α]20/D −25°, c = 1 in toluene
  • Solubilità: Non determinato

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Termine di sicurezza:WGK Germany 3
  • Condizioni di conservazione:Refrigerator

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$473 2021-06-09
Alichem
A019139243-1g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
104597-98-0 95%
1g
$196.20 2023-09-04
Alichem
A019139243-5g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$567.00 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-1g
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
1g
900.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-50mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
50mg
113.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-200mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
200mg
257.0CNY 2021-07-14
abcr
AB494096-250 mg
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
250mg
€126.60 2023-06-13
abcr
AB494096-1 g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
1g
€211.50 2023-06-13
abcr
AB494096-5 g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
5g
€604.90 2023-06-13
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$382 2023-03-06

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  10 min, rt; 4 h, rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  basified, rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 20 h, rt
Riferimento
Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively
Adams, Benjamin; Lowpetch, Kreingkrai; Thorndycroft, Faye; Whyte, Sheena M.; Young, Douglas W., Organic & Biomolecular Chemistry, 2005, 3(18), 3357-3364

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Methanol ;  1 h, rt
Riferimento
Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis
Minakata, Satoshi; Murakami, Yuta; Tsuruoka, Ryoji; Kitanaka, Shinsuke; Komatsu, Mitsuo, Chemical Communications (Cambridge, 2008, (47), 6363-6365

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  2 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 16 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
Riferimento
Synthesis of homochiral acyclic mono- and bis(α-amino acid)s with oligo(oxyethylene) chains
Belohradsky, Martin; Ridvan, Ludek; Zavada, Jiri, Collection of Czechoslovak Chemical Communications, 2003, 68(7), 1319-1325

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium cyanide ,  Manganese oxide (MnO2) ;  40 min, 0 °C
Riferimento
Catalytic Asymmetric Aziridination of α,β-Unsaturated Aldehydes
Deiana, Luca; Dziedzic, Pawel; Zhao, Gui-Ling; Vesely, Jan; Ibrahem, Ismail; et al, Chemistry - A European Journal, 2011, 17(28), 7904-7917

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  0 °C; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 20 h, rt
Riferimento
In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143
Zechner, Melanie; Castro Jaramillo, Claudia A.; Zubler, Nadine S.; Taddio, Marco F. ; Mu, Linjing ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6782-6797

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether
1.4 -
Riferimento
Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonyl-2-aziridinecarboxylates
Kato, Shiro; Harada, Hiroshi; Morie, Toshiya, Journal of the Chemical Society, 1997, (21), 3219-3226

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Triethylamine Solvents: Chloroform
Riferimento
Construction of optically pure tryptophans from serine derived aziridine-2-carboxylates
Sato, Kazuo; Kozikowski, Alan P., Tetrahedron Letters, 1989, 30(31), 4073-6

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C → rt; 15 h, rt
Riferimento
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Riferimento
Synthesis of amino acids with modified principal properties. 2: Amino acids with polar side chains
Larsson, Ulf; Carlson, Rolf, Acta Chemica Scandinavica, 1994, 48(6), 511-16

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  3 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ,  Toluene ;  0 °C → rt; 16 h, rt
Riferimento
Selective cleavage of carbamate protecting groups from aziridines with Otera's catalyst
Sun, Shan; Tirotta, Ilaria; Zia, Nicholas; Hutton, Craig A., Australian Journal of Chemistry, 2014, 67(3), 411-415

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
1.2 -
Riferimento
Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase
Adams, Benjamin; Beresford, Kenneth J. M.; Whyte, Sheena M.; Young, Douglas W., Chemical Communications (Cambridge), 2000, (7), 619-620

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Raw materials

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Preparation Products

Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd